Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes both carbamic acid and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a suitable amine with a carbamic acid derivative, followed by esterification with a phenylmethyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different reactivity and applications.
Phenylmethyl carbamate: Another ester of carbamic acid with a phenylmethyl group, used in different contexts.
Uniqueness
Carbamic acid, (4-((2,2-dimethylpropyl)amino)-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its specific structure, which includes both carbamic acid and ester functional groups, as well as its potential for diverse chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
148797-22-2 |
---|---|
Molekularformel |
C24H28F2N2O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-5-(2,2-dimethylpropylamino)-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C24H28F2N2O4/c1-23(2,3)16-27-21(30)24(25,26)20(29)19(14-17-10-6-4-7-11-17)28-22(31)32-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,30)(H,28,31)/t19-/m0/s1 |
InChI-Schlüssel |
PGKUTYZXZWIMFV-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)CNC(=O)C(C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(F)F |
Kanonische SMILES |
CC(C)(C)CNC(=O)C(C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.